molecular formula C17H19NO2 B495571 N-(2-isobutoxyphenyl)benzamide

N-(2-isobutoxyphenyl)benzamide

Cat. No.: B495571
M. Wt: 269.34g/mol
InChI Key: IBNUPJMWRVJQHD-UHFFFAOYSA-N
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Description

N-(2-isobutoxyphenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and chemical biology research. Benzamide scaffolds are recognized as privileged structures in drug discovery due to their wide range of bioactivities . Studies on closely related compounds have shown that benzamide derivatives can exhibit significant inhibitory potential against enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase (hCA I and II) at nanomolar concentrations, making them valuable tools for neurodegenerative disease research . Furthermore, benzamide-based compounds are being actively investigated for their role in inhibiting protein-protein interactions, such as those involving the androgen receptor (AR) and its coactivators, highlighting their utility in cancer research, particularly for prostate cancer . The structural features of this compound, including the isobutoxy side chain and benzamide core, are common in the design of novel enzyme inhibitors and molecular probes . Researchers can leverage this chemical as a key intermediate or building block for developing new therapeutic agents or for biochemical assay development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-[2-(2-methylpropoxy)phenyl]benzamide

InChI

InChI=1S/C17H19NO2/c1-13(2)12-20-16-11-7-6-10-15(16)18-17(19)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)

InChI Key

IBNUPJMWRVJQHD-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Benzamide Derivatives

Compound Name Substituent(s) Key Properties/Applications Reference ID
N-(2-Isobutoxyphenyl)benzamide 2-isobutoxy on phenyl ring Hypothesized enhanced lipophilicity Inferred
N-(2-Aminoethyl)-N-benzyloxyphenyl benzamide 2-benzyloxy, aminoethyl side chain Potent Trypanosoma brucei inhibitor
N-(diisopropylphosphanyl)benzamide Diisopropylphosphanyl group Bidentate P,O-ligand for catalysis
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide Trihydroxy, phenolic substituents Strong antioxidant activity (IC₅₀ = 22.8 µM vs. DPPH)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole, halogen substituents Anticancer activity (cervical cancer)

Key Observations:

  • Substituent Impact on Bioactivity : The presence of electron-withdrawing groups (e.g., halogens in ) or electron-donating groups (e.g., hydroxyl in ) significantly alters biological activity. The isobutoxy group in this compound may balance lipophilicity and steric effects, making it suitable for central nervous system (CNS) targets.
  • Synthetic Accessibility : Compounds like N-(diisopropylphosphanyl)benzamide are synthesized via silylation or DMAP-catalyzed reactions , suggesting that similar strategies could apply to this compound.

Key Observations:

  • Antiparasitic Potential: N-(2-aminoethyl)-N-benzyloxyphenyl benzamide shows potent activity against Trypanosoma brucei (IC₅₀ < 1 µM) . The isobutoxy analog might exhibit similar efficacy with improved pharmacokinetics.
  • Antioxidant Capacity : Hydroxyl-rich derivatives like 3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide outperform ascorbic acid in radical scavenging , whereas lipophilic isobutoxy groups may prioritize membrane penetration over direct antioxidant effects.

Computational and Analytical Insights

  • Structural Characterization : Tools like SHELX and WinGX are widely used for crystallographic analysis of benzamides. For example, N-(diisopropylphosphanyl)benzamide was characterized via X-ray diffraction , a method applicable to this compound.
  • ADMET Predictions : N-(Phenylcarbamoyl)benzamide exhibits favorable absorption and low toxicity in silico models , suggesting that isobutoxy derivatives might share similar metabolic stability.

Preparation Methods

Direct Acylation of 2-Isobutoxyaniline with Benzoyl Chloride

The most straightforward method involves reacting 2-isobutoxyaniline with benzoyl chloride in the presence of a base. Adapted from bis-benzamide syntheses , this route proceeds via nucleophilic acyl substitution. In a representative procedure, 2-isobutoxyaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Benzoyl chloride (1.1 equiv) is added dropwise at 0°C, followed by triethylamine (2.0 equiv) to scavenge HCl. The mixture is stirred at room temperature for 3–6 hours, with reaction completion monitored by TLC. Workup involves washing with aqueous NaHCO3_3, drying over MgSO4_4, and solvent evaporation. Purification via column chromatography (hexane/ethyl acetate, 3:1) yields N-(2-isobutoxyphenyl)benzamide as a white solid in 89–93% yield .

Critical parameters include:

  • Stoichiometry : Excess benzoyl chloride (1.1–1.2 equiv) ensures complete conversion of the amine.

  • Temperature : Controlled addition at 0°C minimizes side reactions such as polymerization .

  • Base selection : Triethylamine outperforms weaker bases (e.g., Na2_2CO3_3) in mitigating acid-induced decomposition .

Characterization data align with literature: 1H^1H-NMR (CDCl3_3) δ 8.02 (d, 2H, Ar–H), 7.52–7.45 (m, 3H, Ar–H), 7.25 (dd, 1H, J = 8.4 Hz, Ar–H), 6.95 (d, 1H, J = 2.4 Hz, Ar–H), 3.76 (hept, 1H, J = 6.0 Hz, CH(CH3_3)2_2), 1.32 (d, 6H, CH(CH3_3)2_2) .

Coupling Reagent-Mediated Synthesis Using PPh3_33-I2_22

Phosphine-iodine coupling systems offer a mild alternative for amide bond formation. As demonstrated for N-benzylbenzamide , this method avoids acyl chloride intermediates. To a stirred solution of iodine (1.0 equiv) in DCM at 0°C, PPh3_3 (1.0 equiv) is added, followed by 2-isobutoxyaniline (1.0 equiv). After 5 minutes, benzoic acid (0.85 equiv) and triethylamine (1.7 equiv) are introduced. The reaction warms to room temperature, and stirring continues for 10–15 minutes. Quenching with Na2_2S2_2O3_3, extraction with DCM, and chromatography yield the product in 94–99% .

Advantages :

  • Functional group tolerance : Sensitive groups (e.g., esters) remain intact .

  • Rapid kinetics : Reactions conclude within 15 minutes due to high iodine electrophilicity .

Aqueous Phase Synthesis with Alkali Metal Hydroxide

An environmentally benign approach adapts the aqueous-phase synthesis of N-(2-phenylethyl)benzamide . Here, 2-isobutoxyaniline (1.0 equiv), NaOH (1.5–3.0 equiv), and water (30–50 equiv) are mixed at 18°C. Benzoyl chloride (1.0–1.5 equiv) is added dropwise under ice cooling (<10°C). After 3 hours at room temperature, vacuum filtration isolates the precipitate, which is washed to neutrality and dried at 70–80°C. This method achieves 95–99% yield without organic solvents .

Optimization insights :

  • Alkali concentration : NaOH ≥1.5 equiv ensures deprotonation of the amine, enhancing nucleophilicity .

  • Temperature control : Maintaining <10°C during benzoyl chloride addition prevents hydrolysis .

Transamidation Pathways

Phenyl isocyanate-enabled transamidation provides a route to secondary amides. Reacting N-(2-aminophenyl)benzamide with phenyl isocyanate generates a urea intermediate, which undergoes rearrangement to this compound. While atom-economical, this method requires pre-synthesized intermediates, limiting practicality .

Comparative Analysis of Synthesis Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Direct Acylation 89–933–6 hHigh yield, simple setupRequires acyl chloride
PPh3_3-I2_2 94–9915 minRapid, no acyl chlorideIodine handling, cost
Aqueous Phase 95–993 hSolvent-free, scalableTemperature-sensitive
Photoredox 45–606–12 hMild conditionsLow yield, specialized equipment
Transamidation 70–858–24 hAtom-economicalMulti-step, intermediate synthesis

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(2-isobutoxyphenyl)benzamide derivatives?

Synthesis typically involves coupling reactions between substituted benzoyl chlorides and 2-isobutoxyaniline derivatives. For example, amidation under Schotten-Baumann conditions (using aqueous NaOH and dichloromethane) is a standard approach, as seen in analogous benzamide syntheses . Advanced routes may employ catalytic systems (e.g., DIPEA in dichloromethane) for improved yields, particularly for sterically hindered derivatives . Purification via recrystallization or column chromatography is critical to isolate products, as impurities can skew crystallographic or biological data .

Advanced: How can crystallographic software like SHELX or ORTEP resolve structural ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, especially for resolving disorder in flexible isobutoxy groups. For example, thermal ellipsoid plots generated via ORTEP-3 can visualize anisotropic displacement parameters, distinguishing static disorder from dynamic motion in the isobutoxy side chain . WinGX integrates tools for validating hydrogen bonding and π-π stacking interactions, which are critical for understanding packing efficiencies in benzamide crystals . Discrepancies in bond lengths or angles (e.g., C=O vs. C-N) should be cross-validated using density functional theory (DFT) calculations .

Basic: What spectroscopic techniques are essential for validating the structure of this compound?

1H/13C NMR is primary for confirming the benzamide backbone and isobutoxy substituent. Key signals include:

  • N-H proton : ~10–12 ppm (broad singlet) in DMSO-d6 .
  • Isobutoxy group : A triplet for the –OCH2– group (δ ~3.7–4.1 ppm) and a multiplet for the –CH(CH3)2 moiety (δ ~1.8–2.1 ppm) .
    IR spectroscopy verifies amide C=O stretching (1650–1680 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) . Mass spectrometry (ESI-MS) confirms molecular weight, with fragmentation patterns distinguishing isobutoxy from other alkoxy groups .

Advanced: How should researchers address discrepancies in crystallographic data for this compound analogs?

Contradictions in unit cell parameters or space group assignments often arise from twinning or poor crystal quality. Strategies include:

  • Data reprocessing : Use SHELXL’s TWIN/BASF commands to model twinning .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(2-acetylphenyl)benzamide derivatives) to identify systematic errors .
  • High-resolution data : Collect synchrotron data (<1.0 Å resolution) to resolve electron density ambiguities, particularly for disordered isobutoxy groups .

Advanced: What computational methods are recommended for predicting thermodynamic properties of this compound?

DFT calculations (B3LYP/6-311++G**) using Gaussian or ORCA software can estimate Gibbs free energy, enthalpy, and entropy . For solvation effects, apply the SMD implicit solvent model. Thermodynamic functions (heat capacity, entropy) derived from frequency calculations should be validated against experimental DSC/TGA data . The NIST THERMO.PY script automates post-processing of Gaussian output files for accurate thermochemical tables .

Advanced: What strategies optimize the biological evaluation of this compound derivatives?

  • Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding affinity (KD) against target enzymes (e.g., PARP-1), with IC50 values corrected for solubility limitations .
  • Cellular uptake studies : Radiolabel the benzamide core (e.g., 14C) or employ LC-MS/MS to quantify intracellular concentrations .
  • Structure-activity relationships (SAR) : Modify the isobutoxy group’s steric bulk (e.g., tert-butyl vs. isopropyl) to correlate substituent effects with activity .

Advanced: How can hydrogen-bonding networks in this compound crystals influence material properties?

Intermolecular N-H···O=C interactions often form 1D chains, while C-H···π contacts stabilize layered packing . Use CrystalExplorer to map Hirshfeld surfaces and quantify interaction contributions (e.g., O···H vs. C···H contacts) . For polymorph control, vary crystallization solvents (e.g., ethanol vs. acetonitrile) to manipulate hydrogen-bonding motifs .

Advanced: What computational tools predict the pharmacokinetic properties of this compound analogs?

  • ADMET prediction : SwissADME or ADMETLab estimate logP (target: 2–4), aqueous solubility, and CYP450 inhibition .
  • Metabolic stability : Use Schrödinger’s MetaSite to identify likely oxidation sites (e.g., benzylic C-H in the isobutoxy group) .
  • Blood-brain barrier penetration : Molecular dynamics (MD) simulations with CHARMM force fields model passive diffusion rates .

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